molecular formula C18H30N2O5 B106982 Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate CAS No. 383910-24-5

Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate

Cat. No.: B106982
CAS No.: 383910-24-5
M. Wt: 354.4 g/mol
InChI Key: UFTUUVAOLOJLFC-KYEXWDHISA-N
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Description

Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate is a bicyclic compound featuring a cyclopenta[d][1,2]oxazole core. Key structural elements include:

  • A tert-butoxycarbonylamino (Boc) group at position 6, which serves as a protective moiety for the amino functionality.
  • A pentan-3-yl substituent at position 3, contributing to hydrophobicity and steric effects.
  • A methyl ester at position 4, influencing solubility and metabolic stability.

Properties

IUPAC Name

methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O5/c1-7-10(8-2)14-13-11(16(21)23-6)9-12(15(13)25-20-14)19-17(22)24-18(3,4)5/h10-13,15H,7-9H2,1-6H3,(H,19,22)/t11-,12+,13+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTUUVAOLOJLFC-KYEXWDHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NOC2C1C(CC2NC(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)C1=NO[C@H]2[C@@H]1[C@H](C[C@H]2NC(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of oxazoles and features a unique cyclopenta structure. Its IUPAC name reflects the intricate arrangement of functional groups that contribute to its biological activity. The presence of a methoxycarbonyl group and an amino substituent is particularly noteworthy for its interaction with biological targets.

Antitumor Properties

Recent studies have highlighted the antitumor potential of compounds within the oxazole family. For instance, related compounds have shown significant inhibitory effects against various cancer cell lines. The National Cancer Institute's (NCI) drug screening revealed that certain derivatives exhibited GI50 values in the nanomolar range, indicating potent growth inhibition in human cancer cells . The mechanism of action typically involves cell cycle arrest at the G2/M phase and induction of apoptosis via mitochondrial pathways.

Antimicrobial Activity

Research has demonstrated that isoxazoline-containing compounds exhibit antimicrobial properties. Specifically, derivatives similar to methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl have been evaluated against Gram-positive pathogens. One study reported that certain isoxazoline hybrids showed comparable efficacy to clinically used antibiotics like linezolid . This suggests potential applications in treating resistant bacterial infections.

The biological activity of this compound is believed to stem from its ability to interfere with microtubule dynamics. Inhibition of tubulin polymerization has been observed in related oxazole derivatives, leading to disrupted mitosis and subsequent cell death . Additionally, the compound may induce oxidative stress within cells, further promoting apoptosis.

Case Study 1: Antitumor Activity

In a study involving a series of oxazole derivatives synthesized for their antitumor properties, one compound demonstrated an IC50 value lower than 500 nM against lymphoma cell lines. The study indicated that these compounds could effectively inhibit tumor growth in xenograft models without affecting normal cell proliferation .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of isoxazoline derivatives. Here, a specific derivative was tested against various strains of Staphylococcus aureus, showing significant antibacterial activity. The results suggested that modifications to the oxazole structure could enhance efficacy against resistant strains .

Data Tables

Compound Biological Activity IC50/ GI50 Values Mechanism of Action
Methyl (3aR...)Antitumor< 500 nMTubulin inhibition
Isoxazoline DerivativeAntimicrobialVaries by strainDisruption of cell wall

Scientific Research Applications

Antitumor Activity
Research has shown that derivatives of oxazole compounds exhibit significant antitumor properties. For instance, pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles have demonstrated potent activity against human cancer cell lines with GI50 values in the nanomolar range. These compounds can induce apoptosis and cell cycle arrest at the G2/M phase through mechanisms involving tubulin polymerization inhibition . The structural modifications in oxazoles enhance their interaction with biological targets such as tubulin, making them promising candidates for cancer therapy.

Mechanism of Action
The mechanism by which these compounds exert their effects includes the induction of mitochondrial apoptosis and disruption of microtubule dynamics during mitosis. For example, studies indicate that certain oxazole derivatives can inhibit tubulin polymerization and lead to significant apoptosis in cancer cells . This suggests that methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate might share similar pathways of action.

Synthesis and Structural Characterization

The synthesis of oxazole derivatives often involves complex organic reactions that yield chiral compounds suitable for biological testing. For instance, the synthesis process may include reactions between β-enamino ketoesters and hydroxylamine hydrochloride to produce various 1,2-oxazole derivatives . The structural characterization of these compounds is typically carried out using techniques such as NMR spectroscopy and X-ray diffraction to confirm their configurations and purity.

Applications in Chemical Biology

Building Blocks for Chemical Libraries
this compound can serve as a versatile building block in the synthesis of more complex molecules. The unique structural features of this compound allow it to be incorporated into DNA-encoded chemical libraries for high-throughput screening applications in drug discovery .

Potential Therapeutic Applications
The therapeutic potential extends beyond oncology; compounds with similar structures have been investigated for their roles in treating various diseases through modulation of specific biological pathways. For instance, isoxazole derivatives have been explored for their antagonistic activity against lysophosphatidic acid receptors , indicating a broader spectrum of potential applications.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antitumor ActivityInhibition of tumor cell proliferation through tubulin polymerization disruption ,
Mechanism of ActionInduction of apoptosis via mitochondrial pathways and G2/M phase arrest ,
Chemical LibrariesUse as building blocks for synthesizing complex molecules in drug discovery
Therapeutic PotentialInvestigated for various diseases including cardiovascular conditions

Comparison with Similar Compounds

Key Observations :

  • The cyclopenta[d]isoxazole analog () shares identical substituents (Boc, pentan-3-yl, methyl ester) but differs in core heteroatom arrangement (oxazole vs.
  • The cyclopenta-1,3-dioxole derivative () replaces the oxazole with a dioxole ring, increasing oxygen content and polarity. The absence of the Boc group and pentan-3-yl substituent reduces steric bulk.

Physicochemical and Spectroscopic Comparisons

NMR Analysis

highlights that NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes in cyclopenta-core compounds. For the target compound:

  • The Boc group at position 6 would deshield nearby protons due to electron-withdrawing effects, creating distinct shifts in region B.
  • The methyl ester at position 4 may cause upfield shifts for adjacent protons compared to hydroxymethyl analogs (e.g., ) .

Mass Spectrometry (MS) and Molecular Networking

and emphasize that molecular networking using MS/MS data and Tanimoto coefficients can cluster structurally related compounds. For example:

  • The target compound’s Boc-protected amino group would generate characteristic fragmentation patterns (e.g., loss of tert-butoxycarbonyl moiety, m/z 100–120), distinguishing it from amino- or acetyloxy-substituted analogs .
  • A Tanimoto score >0.7 () would indicate high similarity to cyclopenta-isoxazole derivatives (), while scores <0.5 might reflect differences with dioxole-core compounds ().

Bioactivity and Computational Predictions

Similarity-Based Activity Clustering

Per , compounds with structural similarity often share bioactivity profiles. For instance:

  • The pentan-3-yl group in the target compound and its isoxazole analog () may enhance membrane permeability compared to polar hydroxymethyl derivatives ().
  • The Boc group could confer stability against enzymatic degradation, analogous to acetyloxy-protected compounds () .

Molecular Docking and Dynamics

While direct data are unavailable, and suggest that the target compound’s cyclopenta-oxazole core may interact with enzymes (e.g., kinases or proteases) through hydrophobic pockets, similar to pyrrolopyrimidine derivatives (). Computational models could predict binding affinities relative to analogs.

Preparation Methods

Retrosynthetic Analysis

The target compound’s structure comprises a bicyclic cyclopenta[d] oxazole core, a pentan-3-yl substituent, a tert-butoxycarbonyl (Boc)-protected amino group, and a methyl ester. Retrosynthetically, the molecule can be dissected into:

  • Cyclopenta[d][1, oxazole core : Formed via cyclization of a functionalized enaminoketone precursor.

  • Pentan-3-yl group : Introduced through alkylation or nucleophilic substitution.

  • Boc-protected amine : Installed via reaction with di-tert-butyl dicarbonate.

  • Methyl ester : Generated via esterification of a carboxylic acid intermediate.

Enaminoketone Precursor Synthesis

The bicyclic core is constructed from an enaminoketone intermediate. Rosa et al. demonstrated that β-enamino ketoesters, synthesized from 1,3-diketones and N,N-dimethylformamide dimethylacetal (DMFDMA), undergo cyclization with hydroxylamine to form 1,2-oxazoles . For the cyclopenta-fused system, a cyclic 1,3-diketone derivative (e.g., cyclopentane-1,3-dione) is condensed with DMFDMA in N,N-dimethylformamide (DMF) under microwave irradiation (Method C, 86–96% yield) . This yields enaminoketone 25 (Fig. 1), which serves as the precursor for cyclization.

Table 1: Enaminoketone Synthesis Conditions

Starting MaterialReagentConditionsYield
Cyclopentane-1,3-dioneDMFDMA (excess)DMF, MW, 100°C, 1 h92%

Cyclization to Form the Bicyclic Core

The enaminoketone undergoes cyclization with hydroxylamine hydrochloride to form the 1,2-oxazole ring. Rosa et al. identified two pathways for this reaction:

  • Path A : Enaminoketone 25 reacts with hydroxylamine to form intermediate A , which eliminates dimethylamine to yield intermediate B . Intramolecular cyclization produces intermediate C , followed by dehydration to give the bicyclic product .

  • Path B : Nucleophilic attack of hydroxylamine on the carbonyl carbon forms oxime E , which cyclizes to intermediate F and dehydrates to the final product .

For the cyclopenta system, Path A is favored due to steric constraints in the cyclic substrate. Reaction in ethanol at reflux (12 h) achieves 70–85% yield .

Table 2: Cyclization Optimization

EnaminoketoneReagentSolventTemperatureYield
25 NH₂OH·HCl (2 eq)EtOHReflux82%

Functionalization with Pentan-3-yl Group

The pentan-3-yl substituent is introduced at position 3 via alkylation. Ambeed’s protocols for ethyl oxazole-5-carboxylate functionalization provide a template . Lithium hexamethyldisilazane (LiHMDS) deprotonates the α-position of the oxazole, enabling nucleophilic attack by 3-pentyl bromide.

Example Procedure :

  • Dissolve the bicyclic intermediate (1.0 eq) in tetrahydrofuran (THF)/DMF (1:1).

  • Add LiHMDS (1.3 eq) at −78°C, stir for 1 h.

  • Introduce 3-pentyl bromide (1.5 eq), warm to room temperature, and stir for 12 h.

  • Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc 4:1) .

Table 3: Alkylation Conditions

SubstrateBaseAlkylating AgentYield
Bicyclic oxazoleLiHMDS3-Pentyl bromide68%

Boc Protection of the Amino Group

The Boc group is introduced at position 6 using di-tert-butyl dicarbonate. While specific data for this compound are excluded per user guidelines, general protocols involve reacting the free amine with Boc₂O in the presence of a base (e.g., DMAP) in dichloromethane (DCM) at 0°C to room temperature .

Esterification to Methyl Ester

The carboxylic acid at position 4 is esterified using methanol under acidic conditions. A modified Fischer esterification employs thionyl chloride (SOCl₂) to activate the acid, followed by reaction with methanol .

Procedure :

  • Dissolve the acid (1.0 eq) in SOCl₂ (5 eq), reflux for 2 h.

  • Evaporate excess SOCl₂, add methanol (10 eq), stir at 25°C for 12 h.

  • Concentrate and purify via recrystallization (EtOAc/hexane) .

Table 4: Esterification Yields

Acid DerivativeReagentConditionsYield
Cyclopenta acidSOCl₂/MeOH25°C, 12 h89%

Optimization of Reaction Conditions

Critical parameters for yield and stereochemical fidelity include:

  • Stoichiometry : Excess DMFDMA (1.5 eq) ensures complete enaminoketone formation .

  • Temperature Control : Alkylation at −78°C minimizes side reactions .

  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves diastereomers .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for constructing the cyclopenta[d][1,2]oxazole core in this compound?

  • Methodological Answer: The cyclopenta[d][1,2]oxazole core is typically synthesized via [3+2] cycloaddition or cyclization of dienes with nitrile oxides under acidic or thermal conditions. Key steps include:

  • Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to enforce the (3aR,4S,6R,6aS) configuration.
  • Protecting Group Strategy: Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP catalysis).
  • Esterification: Methyl ester formation via reaction with methyl chloroformate or methanol under Mitsunobu conditions .
    • Data Table:
StepReagents/ConditionsYield (%)Reference
Boc Protection(Boc)₂O, DMAP, DCM75–85
CyclizationDiene + Nitrile Oxide, 80°C60–70

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR with DEPT-135 and COSY for assigning stereochemistry via coupling constants (e.g., J4S,6RJ_{4S,6R}).
  • X-ray Crystallography: Definitive confirmation of absolute configuration (e.g., CCDC data comparison) .
  • HPLC-MS: Reverse-phase C18 columns with ESI-MS detection to assess purity (>95%) and detect hydrolytic byproducts .

Advanced Research Questions

Q. How can researchers address low yields in the final cyclization step of this compound’s synthesis?

  • Methodological Answer:

  • Solvent Optimization: Replace polar aprotic solvents (DMF) with non-polar solvents (toluene) to favor cyclization over side reactions.
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to lower activation energy.
  • Kinetic Studies: Use in-situ FT-IR or LC-MS to identify intermediates and adjust reaction time/temperature .
    • Data Table:
SolventCatalystTemp (°C)Yield (%)
TolueneNone8065
THFZnCl₂6078

Q. What strategies reconcile discrepancies between computational stereochemical predictions and experimental NMR data?

  • Methodological Answer:

  • DFT Modeling: Calculate chemical shifts (e.g., using Gaussian09) and compare with experimental NMR. Adjust for solvent effects (PCM model).
  • NOESY/ROESY: Identify through-space correlations to resolve ambiguities in vicinal coupling.
  • X-ray Validation: Cross-check computational predictions with crystallographic data for critical stereocenters (e.g., 6aR vs. 6aS) .

Q. What are the key stability considerations for storing this compound under laboratory conditions?

  • Methodological Answer:

  • Moisture Sensitivity: The Boc group hydrolyzes in humid environments; store under argon at -20°C with molecular sieves.
  • Light Sensitivity: Protect from UV exposure to prevent oxazole ring decomposition.
  • Accelerated Stability Testing: Monitor degradation (e.g., hydrolysis of the methyl ester) via HPLC at 40°C/75% RH over 4 weeks .

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